molecular formula C7H17NO2 B13181214 3-Amino-5-methylhexane-1,2-diol

3-Amino-5-methylhexane-1,2-diol

Cat. No.: B13181214
M. Wt: 147.22 g/mol
InChI Key: OMCIQBXZJIKYIY-UHFFFAOYSA-N
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Description

3-Amino-5-methylhexane-1,2-diol: is an organic compound with the molecular formula C7H17NO2 It is a branched aliphatic amino alcohol, characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylhexane-1,2-diol can be achieved through multiple-step organic synthesis. One common method involves the following steps:

    Starting Material: The synthesis begins with 5-methylhexan-1,2-diol.

    Amination: The hydroxyl group at the third carbon is converted to an amino group using reagents such as ammonia or amines under specific conditions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Using catalysts and controlled temperature and pressure conditions to maximize the efficiency of the amination reaction.

    Product Isolation: Employing industrial-scale purification methods such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methylhexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted amino alcohols

Scientific Research Applications

3-Amino-5-methylhexane-1,2-diol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylhexane-1,2-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Amino-5-methylhexan-1-ol: Similar structure but with only one hydroxyl group.

    3-Amino-5-methylhexane-1,2-diol: Contains an additional hydroxyl group compared to 3-Amino-5-methylhexan-1-ol.

    2-Amino-5-methylhexane-1,2-diol: Similar structure but with the amino group at a different position.

Uniqueness: this compound is unique due to the presence of both amino and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions in various applications.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

3-amino-5-methylhexane-1,2-diol

InChI

InChI=1S/C7H17NO2/c1-5(2)3-6(8)7(10)4-9/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

OMCIQBXZJIKYIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(CO)O)N

Origin of Product

United States

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